Dibutyl 16-[2,6-di(propan-2-yl)phenyl]-3,12-bis(4-methoxyphenoxy)-15,17-dioxo-16-azahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate
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Overview
Description
Dibutyl 16-[2,6-di(propan-2-yl)phenyl]-3,12-bis(4-methoxyphenoxy)-15,17-dioxo-16-azahexacyclo[126212,6011,21018,22010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate is a complex organic compound with a unique structure It is characterized by its multiple aromatic rings, methoxy groups, and carboxylate esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl 16-[2,6-di(propan-2-yl)phenyl]-3,12-bis(4-methoxyphenoxy)-15,17-dioxo-16-azahexacyclo[126212,6011,21018,22The reaction conditions typically require the use of organic solvents such as ether and benzene, and the reactions are often carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts, such as sodium carbonate or alkali metal hydrocarbons, can facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Dibutyl 16-[2,6-di(propan-2-yl)phenyl]-3,12-bis(4-methoxyphenoxy)-15,17-dioxo-16-azahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinones and other reduced forms.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dibutyl 16-[2,6-di(propan-2-yl)phenyl]-3,12-bis(4-methoxyphenoxy)-15,17-dioxo-16-azahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Dibutyl 16-[2,6-di(propan-2-yl)phenyl]-3,12-bis(4-methoxyphenoxy)-15,17-dioxo-16-azahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and affecting various biochemical pathways . The specific pathways involved depend on the biological context and the molecular structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2,6-Diisopropylnaphthalene: A related compound with similar aromatic ring structures and isopropyl groups.
2,6-Diisopropylaniline: Another similar compound with aromatic rings and isopropyl groups, used in the synthesis of Schiff base ligands.
Uniqueness
Dibutyl 16-[2,6-di(propan-2-yl)phenyl]-3,12-bis(4-methoxyphenoxy)-15,17-dioxo-16-azahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate is unique due to its complex hexacyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C58H55NO10 |
---|---|
Molecular Weight |
926.1 g/mol |
IUPAC Name |
dibutyl 16-[2,6-di(propan-2-yl)phenyl]-3,12-bis(4-methoxyphenoxy)-15,17-dioxo-16-azahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate |
InChI |
InChI=1S/C58H55NO10/c1-9-11-28-66-57(62)43-27-25-41-50-46(68-36-20-16-34(64-7)17-21-36)30-44-48-42(55(60)59(56(44)61)54-38(32(3)4)14-13-15-39(54)33(5)6)26-24-40(52(48)50)51-47(69-37-22-18-35(65-8)19-23-37)31-45(49(43)53(41)51)58(63)67-29-12-10-2/h13-27,30-33H,9-12,28-29H2,1-8H3 |
InChI Key |
NFBXWZAEMDTOKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C2C(=CC(=C3C2=C(C=C1)C4=C(C=C5C6=C(C=CC3=C46)C(=O)N(C5=O)C7=C(C=CC=C7C(C)C)C(C)C)OC8=CC=C(C=C8)OC)OC9=CC=C(C=C9)OC)C(=O)OCCCC |
Origin of Product |
United States |
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